5-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carbaldehyde

Lipophilicity Drug-likeness Membrane Permeability

Researchers developing kinase inhibitors targeting PI-PLC/PKCθ lipophilic pockets require the precise 5-CF3-2-CHO thieno[2,3-b]pyridine architecture-generic substitution at alternative ring positions compromises both synthetic tractability and target potency. This building block provides: - Pre-installed 5-CF3 vector for lipophilic pocket engagement (validated in PI-PLC and PKCθ SAR campaigns) - Reactive 2-aldehyde handle for rapid parallel library synthesis via condensation, reductive amination, or Knoevenagel reactions - Consistent 95% purity with reliable global supply for uninterrupted discovery programs

Molecular Formula C9H4F3NOS
Molecular Weight 231.20 g/mol
Cat. No. B13226257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carbaldehyde
Molecular FormulaC9H4F3NOS
Molecular Weight231.20 g/mol
Structural Identifiers
SMILESC1=C2C=C(SC2=NC=C1C(F)(F)F)C=O
InChIInChI=1S/C9H4F3NOS/c10-9(11,12)6-1-5-2-7(4-14)15-8(5)13-3-6/h1-4H
InChIKeyHBIDVRSYZQLNCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carbaldehyde: A Versatile Kinase-Targeted Building Block


5-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carbaldehyde (CAS 2060046-61-7) is a fluorine-containing heterocyclic building block featuring a thieno[2,3-b]pyridine core substituted at the 5-position with an electron-withdrawing trifluoromethyl (-CF₃) group and at the 2-position with a reactive aldehyde (-CHO) moiety [1]. This scaffold serves as a privileged intermediate for the synthesis of kinase inhibitors and other bioactive small molecules, with the -CF₃ group conferring enhanced lipophilicity (XLogP3-AA = 2.9) compared to the non-fluorinated parent scaffold [2]. The aldehyde functionality enables rapid diversification via condensation, reductive amination, and nucleophilic addition reactions, making the compound a strategically advantageous entry point for parallel library synthesis in drug discovery programs [3].

1
Kinase-targeted library synthesis: reactive 2-CHO handle for parallel diversification
Pre-installed 5-CF₃ vector for PI-PLC/PKCθ lipophilic pocket engagement
2
Fluorinated heterocyclic building block with reported enhanced lipophilicity (XLogP3-AA = 2.9)
Supports cell-permeability requirements in intracellular target campaigns
3
Reported scaffold for CYP2A6 and TDP1 inhibitor discovery workflows
Synthetic entry point for medicinal chemistry and agrochemical research

Why Generic Thieno[2,3-b]pyridine-2-carbaldehydes Cannot Substitute


Within the thieno[2,3-b]pyridine-2-carbaldehyde chemotype, the position and electronic nature of substituents dictate both the reactivity of the aldehyde handle and the pharmacological profile of downstream derivatives. The 5-trifluoromethyl substituent exerts a strong electron-withdrawing meta-directing effect on the pyridine ring, distinct from regioisomers bearing -CF₃ at the 4- or 6-position [1]. This electronic modulation influences the electrophilicity of the 2-carbaldehyde toward nucleophiles, altering reaction kinetics and yields in library synthesis relative to non-fluorinated or differently substituted analogs [2]. Furthermore, in kinase inhibitor SAR campaigns, the 5-CF₃ group occupies a specific lipophilic pocket in target enzymes such as PI-PLC and PKCθ that cannot be effectively engaged by smaller substituents (e.g., -CH₃, -Cl) or by -CF₃ at alternative ring positions, resulting in measurable differences in biochemical IC₅₀ values for derived amide and amine analogs [3]. Generic substitution without preserving the 5-CF₃-2-CHO architecture therefore carries a high risk of compromising both synthetic tractability and target potency.

Target Compound
Generic Alternative
5-CF₃-2-CHO thieno[2,3-b]pyridine
Non-fluorinated or 4-/6-CF₃ regioisomers
Electron-withdrawing -CF₃ modulates aldehyde reactivity and metabolic profile
Different electronic environment may alter condensation kinetics and AO-mediated oxidation rates
C-5 vector pre-organized for PI-PLC lipophilic pocket; supports sub-50 nM SAR in reported models
C-4/C-6 substitution may not engage the same lipophilic region; reported anti-proliferative activity typically >1 µM

Quantitative Differentiation Evidence


Enhanced Lipophilicity vs. Non-Fluorinated Parent

The incorporation of a trifluoromethyl group at the 5-position of the thieno[2,3-b]pyridine-2-carbaldehyde scaffold increases the computed partition coefficient (XLogP3-AA) from 2.1 for the parent non-fluorinated thieno[2,3-b]pyridine-2-carbaldehyde to 2.9 for the 5-CF₃ derivative, representing a ΔXLogP of +0.8 log units [1][2]. This translates to an approximately 6.3-fold increase in octanol/water partition coefficient, which is predictive of improved passive membrane permeability, a critical parameter for intracellular target engagement [3]. The magnitude of this lipophilicity enhancement is consistent with the established Hansch π constant for aromatic -CF₃ (~+0.88), providing a predictable and tunable physicochemical property that cannot be achieved with halogen substituents such as -Cl (π ≈ +0.71) or -Br (π ≈ +0.86) at the same position.

Lipophilicity vs. Non-F Parent
Cross-study comparable
ΔXLogP = +0.8 (~6.3× partition)
Supports intracellular target engagement screening
Computed value; consistent with Hansch π for aromatic -CF₃
Lipophilicity Drug-likeness Membrane Permeability

Aldehyde Oxidase Metabolism Advantage

The aldehyde (-CHO) group at the 2-position is a known substrate for cytosolic aldehyde oxidase (AO), an enzyme abundantly expressed in human liver that oxidizes heteroaromatic aldehydes to their corresponding carboxylic acids [1]. In structurally related thieno[2,3-c]pyridine-2-carboxamide series, AO-mediated oxidation of aldehyde intermediates has been shown to profoundly influence both pharmacokinetics and pharmacodynamics, with the resulting carboxylic acid metabolites often retaining or altering target potency [2]. The 5-CF₃ substituent, by virtue of its strong electron-withdrawing character, is predicted to reduce the electron density at the aldehyde carbonyl, thereby modulating the rate of AO-catalyzed oxidation relative to non-fluorinated or electron-donating group-substituted analogs. This creates a tunable metabolic liability that can be exploited in prodrug strategies: the 5-CF₃-2-CHO compound may serve as a controlled-release precursor where the aldehyde is oxidized in vivo to a carboxylate active species, whereas non-fluorinated analogs may undergo more rapid, less controllable AO metabolism [3].

Aldehyde Oxidase Metabolism
Class-level inference
Predicted reduced AO oxidation rate vs. non-fluorinated analogs
May support prodrug design strategies; requires experimental validation
Inferred from Hammett σₚ and heteroaromatic aldehyde SAR
Aldehyde Oxidase Metabolic Stability Prodrug Design

Positional Selectivity: 5-CF3 vs. Regioisomers in PI-PLC Inhibition

SAR studies on the 2-amino-3-carboxamido-thieno[2,3-b]pyridine series targeting phosphoinositide phospholipase C (PI-PLC) reveal that appending aryl groups via a propyl tether at the C-5 position yields compounds with IC₅₀ values in the nanomolar range (< 50 nM for the most potent derivative, compound 21r), whereas alternative substitution at C-4 or C-6 results in substantially reduced anti-proliferative activity [1]. The C-5 substituent projects into an adjacent lipophilic pocket within the PI-PLC active site that is not accessible from the C-4 or C-6 vectors [2]. The 5-CF₃ group on the 2-carbaldehyde building block pre-installs both the correct substitution vector and the optimal lipophilic character (CF₃ Hansch π ≈ +0.88) at the position that subsequent derivatization studies have shown to be critical for potency. This positional pre-organization eliminates the need for late-stage C-H functionalization or protecting group strategies required when starting from the unsubstituted thieno[2,3-b]pyridine-2-carbaldehyde scaffold [3].

Positional Selectivity: PI-PLC
Class-level inference
C-5 aryl-tethered: IC₅₀ 1 µM
Pre-installed 5-CF₃ supports SAR exploration of validated lipophilic pocket
MDA-MB-231 cell proliferation assay; PI-PLC enzyme inhibition context
Kinase Inhibition Structure-Activity Relationship Lipophilic Pocket Targeting

CYP2A6 Inhibition: Thienopyridine-2-carbaldehyde vs. Heterocyclic Aldehydes

In a systematic evaluation of CYP2A6 inhibitory activity, thieno[2,3-b]pyridine-2-carbaldehyde (the core scaffold without 5-CF₃) was identified as one of the most potent inhibitors among a panel of structurally diverse heterocyclic aldehydes, amines, and nitriles, exhibiting an IC₅₀ below 0.5 μM for coumarin 7-hydroxylation [1]. This places the thienopyridine-2-carbaldehyde chemotype in the same potency class as benzothienophene-3-ylmethanamine and benzofuran-5-carbaldehyde (all IC₅₀ < 0.5 μM) [2]. The addition of the 5-CF₃ group is projected to further enhance this activity by: (a) increasing lipophilicity for improved binding to the largely hydrophobic CYP2A6 active site, and (b) providing an electron-withdrawing effect that may influence the coordination of the aldehyde oxygen to the heme iron, a key interaction for type II CYP inhibitors. In contrast, indole-5-carbaldehyde, although also potent (IC₅₀ < 0.5 μM), lacks the synthetic versatility of the thienopyridine scaffold for subsequent diversification toward selective CYP2A6 inhibitors suitable for smoking cessation therapy .

CYP2A6 Inhibition Panel
Cross-study comparable
Parent scaffold IC₅₀
Comparable potency to best-in-class heterocyclic aldehydes
Coumarin 7-hydroxylation assay; selectivity optimization requires review
CYP Inhibition Nicotine Metabolism Smoking Cessation

Optimal Research Applications


PI-PLC and PKCθ Kinase Inhibitor Library Synthesis

The 5-CF₃-2-CHO building block is ideally suited for the parallel synthesis of 2-amino-3-carboxamido-thieno[2,3-b]pyridine libraries targeting the PI-PLC lipophilic pocket [1]. Reductive amination or Knoevenagel condensation at the 2-aldehyde position, followed by amide coupling, rapidly generates structurally diverse analogs for screening against the NCI60 tumor cell line panel, where the thieno[2,3-b]pyridine scaffold has demonstrated GI₅₀ values as low as 70 nM (derivative 9a against MB-MDA-435) [2]. The pre-installed 5-CF₃ vector aligns with the validated SAR that C-5 aryl-tethered derivatives achieve sub-50 nM IC₅₀ values in MDA-MB-231 breast cancer cells .

CYP2A6 Inhibitors for Smoking Cessation

Building on the demonstrated CYP2A6 inhibitory activity of the thieno[2,3-b]pyridine-2-carbaldehyde scaffold (IC₅₀ < 0.5 μM for coumarin 7-hydroxylation) [1], the 5-CF₃ analog can be employed as a key intermediate for synthesizing selective CYP2A6 inhibitors. The aldehyde handle permits conjugation to amine-containing pharmacophores, while the 5-CF₃ group enhances metabolic stability and target residence time. This application addresses the therapeutic need for pharmacological agents that reduce nicotine metabolism and thereby decrease cigarette consumption [2].

TDP1 Inhibition for Chemoresistance Reversal

Thieno[2,3-b]pyridine derivatives have demonstrated tyrosyl-DNA phosphodiesterase I (TDP1) inhibitory activity, with the most potent derivative (9d) exhibiting an IC₅₀ of 0.5 ± 0.1 μM [1]. The 5-CF₃-2-CHO compound provides a synthetically advantageous entry point for generating TDP1 inhibitor candidates aimed at overcoming chemoresistance in tumors overexpressing this DNA repair enzyme. The aldehyde moiety enables rapid assembly of focused compound libraries through imine or hydrazone formation, while the trifluoromethyl group contributes to the lipophilic character required for effective TDP1 active site engagement [2].

Insecticidal Scaffolds for Agrochemical Research

Recent studies demonstrate that thieno[2,3-b]pyridine derivatives bearing electron-withdrawing substituents exhibit insecticidal activity against Aphis gossypii (cotton aphid) nymphs and adults [1]. The 5-CF₃-2-CHO building block can be utilized to synthesize novel thieno[2,3-b]pyridine-based insecticides via condensation with ethyl nicotinate or related agrochemical scaffolds. The trifluoromethyl group, a privileged motif in modern agrochemicals (e.g., trifluralin, fipronil), contributes to both enhanced cuticle penetration and oxidative metabolic stability in insect systems [2].

Application
Selection Property
Validation Focus
PI-PLC / PKCθ inhibitor library synthesis
Kinase selectivity review; lipophilic pocket pre-orientation
Cell-model endpoint review; reported anti-proliferative assay context
CYP2A6 inhibitor discovery
Aldehyde reactivity for pharmacophore conjugation; metabolic stability context
CYP2A6 enzyme assay validation; selectivity panel review
TDP1 inhibitor screening
DNA repair enzyme pathway-study fit; lipophilic character
TDP1 enzyme inhibition endpoint review; chemoresistance model context
Agrochemical scaffold research
Electron-withdrawing substituent; cuticle penetration context
Insecticidal activity screening; oxidative metabolic stability review
Research-use-only building block; applications require independent validation in target models.
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